2-Amino-6-ethoxy-3-phenylquinoline
Description
2-Amino-6-ethoxy-3-phenylquinoline is a heterocyclic compound featuring a quinoline core substituted with an amino group at position 2, an ethoxy group at position 6, and a phenyl group at position 2. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol (free base). This structural motif is common in medicinal chemistry, particularly in kinase inhibitor design .
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-ethoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19) |
InChI Key |
MSZVQTPTTUHFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline typically involves the reaction of appropriate quinoline derivatives with ethoxy and phenyl substituents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-ethoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Amino-6-ethoxy-3-phenylquinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 3-Ethyl-6-methoxy-2-phenylquinoline). This may enhance membrane permeability but reduce aqueous solubility .
- Phenyl vs. This could improve binding affinity in protein targets .
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) contrasts with the fluoro group (electron-withdrawing) in 2-Amino-6-fluoro-3-phenylquinoline. This difference influences electronic properties, such as resonance stabilization and dipole moments, affecting reactivity and intermolecular interactions .
Pharmacological Relevance
- Kinase Inhibition: Compounds like 6-Amino-4-[(3-chloro-4-(2-pyridylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6) demonstrate that ethoxy and aromatic substituents are critical for kinase inhibition. This suggests this compound may have similar applications .
- Salt Forms: Hydrochloride salts (e.g., 2-Amino-6-methyl-3-phenylquinoline HCl) improve solubility, a strategy applicable to this compound for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
